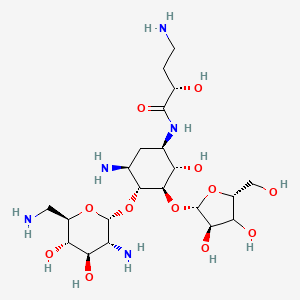
Ambutyrosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambutyrosin is an aminoglycosidic antibiotic complex obtained from the fermentation filtrates of mucoid strains of Bacillus circulans. It consists of two components, this compound A and this compound B, which are isomers differing only in the configuration at one carbon atom in the pentose moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ambutyrosin is prepared by cultivating Bacillus circulans strains NRRL B-3312 and NRRL B-3313. The fermentation process involves specific conditions to optimize the yield of this compound A and this compound B . The synthetic route includes the isolation and characterization of the antibiotic complex from the fermentation broth .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the antibiotic complex .
Análisis De Reacciones Químicas
Types of Reactions
Ambutyrosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Ambutyrosin has several scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycosidic antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by resistant strains.
Industry: Utilized in the production of antibiotic formulations and as a reference standard in quality control.
Mecanismo De Acción
Ambutyrosin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Gentamicin: Another aminoglycosidic antibiotic with a similar mechanism of action.
Tobramycin: Shares structural similarities and is used to treat similar bacterial infections.
Amikacin: Known for its effectiveness against resistant bacterial strains.
Uniqueness
Ambutyrosin is unique due to its specific isomeric forms, this compound A and this compound B, which differ in the configuration at one carbon atom. This structural uniqueness contributes to its distinct biological activity and spectrum of action .
Propiedades
Fórmula molecular |
C21H41N5O12 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |
Clave InChI |
XEQLFNPSYWZPOW-KRKVEZTKSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Sinónimos |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















